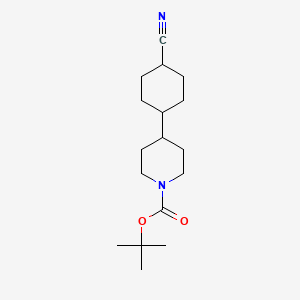

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate (TBCCP) is an important organic compound that has been used in a variety of scientific research applications. TBCCP is a cyclic amide derivative that can be synthesized using a variety of methods, and it is known for its biochemical and physiological effects.

Scientific Research Applications

- Crizotinib Intermediate : tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer (NSCLC) and other malignancies . Crizotinib targets ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) kinases, inhibiting their aberrant signaling pathways.

- Vandetanib Intermediate : Another significant application lies in the synthesis of Vandetanib, a kinase inhibitor used for treating advanced medullary thyroid cancer. tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis .

Medicinal Chemistry and Drug Development

Mechanism of Action

Target of Action

Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .

Mode of Action

It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .

Pharmacokinetics

The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .

Result of Action

As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .

properties

| { "Design of the Synthesis Pathway": "The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be achieved through the reaction of 4-cyanocyclohexanone with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent. The resulting product can then be purified through recrystallization.", "Starting Materials": [ "4-cyanocyclohexanone", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-cyanocyclohexanone in anhydrous ethanol.", "Step 2: Add tert-butyl 4-piperidonecarboxylate and a reducing agent (e.g. sodium borohydride) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Purify the product through recrystallization." ] } | |

CAS RN |

162997-33-3 |

Molecular Formula |

C17H28N2O2 |

Molecular Weight |

292.423 |

IUPAC Name |

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |

InChI Key |

QOCOQICNCWFZCK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

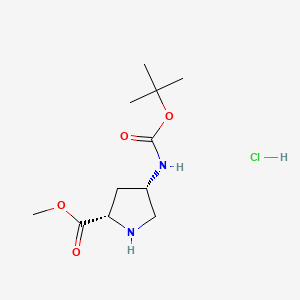

![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)

![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)